Desoxyfructo-serotonin

Description

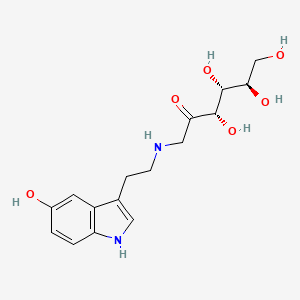

Structure

2D Structure

3D Structure

Properties

CAS No. |

57003-86-8 |

|---|---|

Molecular Formula |

C16H22N2O6 |

Molecular Weight |

338.36 g/mol |

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]hexan-2-one |

InChI |

InChI=1S/C16H22N2O6/c19-8-14(22)16(24)15(23)13(21)7-17-4-3-9-6-18-12-2-1-10(20)5-11(9)12/h1-2,5-6,14-20,22-24H,3-4,7-8H2/t14-,15-,16-/m1/s1 |

InChI Key |

CKNYSJONUIBYCK-BZUAXINKSA-N |

SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCNCC(=O)C(C(C(CO)O)O)O |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCNCC(=O)C(C(C(CO)O)O)O |

Synonyms |

deoxyfructo-serotonin desoxyfructo-serotonin desoxyfructo-serotonin, oxalate (1:1), (D)-isomer desoxyfructo-serotonin, phosphate(D)-isomer desoxyfructosylserotonin |

Origin of Product |

United States |

Chemical Synthesis and Biotransformation of Desoxyfructo Serotonin

Synthetic Methodologies for Desoxyfructo-serotonin Elucidation

The synthesis of this compound, a compound recognized for its leprostatic activity, involves intricate chemical strategies to couple a sugar moiety with the biochemically significant serotonin (B10506) backbone. niscpr.res.inwikipedia.org These methodologies are critical for producing the compound for research and potential therapeutic applications.

Amadori Rearrangement Products in Synthesis

The formation of this compound is fundamentally linked to the Amadori rearrangement, a key step in the Maillard reaction. wikipedia.orgbiosyn.com This reaction describes the acid or base-catalyzed isomerization of an N-glycoside of an aldose (a sugar) to a 1-amino-1-deoxy-ketose. wikipedia.org

In the context of this compound, the synthesis begins with the condensation reaction between the carbonyl group of a reducing sugar (like glucose) and the primary amino group of serotonin (or a suitable precursor). This initially forms an unstable Schiff base or glycosylamine. biosyn.comencyclopedia.pub Subsequently, this intermediate undergoes the Amadori rearrangement to yield the more stable ketoamine structure, 1-deoxy-1-[(2-(5-hydroxy-1H-indol-3-yl)ethyl)amino]-D-fructose, which is this compound. encyclopedia.pubnih.gov While this reaction is a cornerstone of Maillard chemistry, achieving it in a controlled synthetic setting can be challenging, as the Amadori products of neurotransmitters like serotonin can be prone to subsequent reactions, complicating purification. nih.gov

Table 1: Key Stages of Amadori Rearrangement

| Stage | Reactants | Intermediate/Product | Description |

| 1. Condensation | Aldose Sugar + Primary Amine (Serotonin) | Schiff Base (N-substituted glycosylamine) | A nucleophilic attack by the amino group on the sugar's carbonyl group, followed by dehydration. biosyn.com |

| 2. Rearrangement | Schiff Base | 1-amino-1-deoxy-ketose (Amadori Product) | An intramolecular redox reaction that results in a more stable ketoamine structure. wikipedia.org |

Convergent Synthetic Strategies Utilizing Indole (B1671886) and Sugar Moieties

A reported synthesis of this compound employs a convergent strategy where the indole and chiral sugar portions of the molecule are synthesized separately and then coupled. niscpr.res.in

Indole Moiety Synthesis : The synthesis of the indole-containing fragment can begin with a commercially available precursor like 5-methoxyindole. This starting material undergoes reactions such as the Vilsmeier-Haack reaction to introduce an aldehyde group, followed by a Henry reaction to form a nitroalkene. Subsequent reduction of the nitroalkene yields the required amine fragment corresponding to the serotonin backbone. niscpr.res.in

Sugar Moiety Synthesis : The chiral aliphatic portion is derived from a readily available sugar, such as D-Mannitol. niscpr.res.in

Fragment Coupling : The final step involves coupling the synthesized indole amine fragment with the prepared sugar moiety to form the target this compound molecule.

This modular approach not only enhances efficiency but also allows for the potential creation of analogues by modifying either the indole or sugar fragments before coupling. nih.gov

Considerations for Stereospecificity in Synthetic Pathways

Maintaining the correct stereochemistry is crucial, as the biological activity of molecules like this compound is often dependent on their three-dimensional structure. The sugar component, D-fructose, has specific stereocenters that must be preserved or correctly installed during synthesis.

In the synthetic pathways leading to this compound, stereospecificity is typically controlled by starting with a chiral precursor that already possesses the desired stereochemistry. For instance, the use of naturally occurring sugar moieties like D-Mannitol as the starting material for the aliphatic chain ensures that the required chiral centers are incorporated into the final product from the outset. niscpr.res.in Careful selection of subsequent reaction conditions is necessary to avoid racemization or epimerization at these sensitive centers.

Endogenous Formation and Occurrence in Biological Systems

Formation through Maillard Reaction Pathways

This compound is an Amadori product, a class of compounds formed during the early stages of the Maillard reaction. encyclopedia.pubnih.gov The Maillard reaction, or non-enzymatic browning, is a complex series of chemical reactions between amino acids or proteins and reducing sugars. sandiego.edunih.gov This reaction is well-known in food chemistry for its role in creating flavor and color during cooking, but it also occurs under physiological conditions in living organisms. wikipedia.orgmdpi.com

The endogenous formation of this compound would involve the reaction of serotonin, a key neurotransmitter synthesized from the amino acid tryptophan, with a reducing sugar like glucose. nih.govfrontiersin.orgsigmaaldrich.com

Initial Reaction : The free amino group of the serotonin side chain reacts with the carbonyl group of an open-chain form of glucose.

Glycosylamine Formation : This condensation reaction forms an unstable N-substituted glycosylamine (a Schiff base). biosyn.com

Amadori Rearrangement : The glycosylamine undergoes rearrangement to form the stable 1-amino-1-deoxy-ketose, which in this case is this compound. wikipedia.org

This process is analogous to the glycation of proteins, such as the formation of glycated hemoglobin (HbA1c) in the body, which is a well-known Amadori product used to monitor long-term glucose levels in diabetics. wikipedia.org

Table 2: Biological Precursors for Endogenous this compound Formation

| Precursor Type | Specific Molecule | Biological Role |

| Biogenic Amine | Serotonin (5-hydroxytryptamine) | Neurotransmitter and hormone involved in mood, sleep, and digestion. nih.gov |

| Reducing Sugar | D-Glucose | Primary source of energy for cells and a key metabolite in the body. |

Observation in In Vivo Non-Human Biological Systems

While the Maillard reaction is known to occur in vivo, leading to the formation of various advanced glycation end-products (AGEs), the specific detection and quantification of this compound in non-human biological systems is not extensively documented in readily available literature. The serotonin system itself is a major area of study in various animal models, including non-human primates, to understand its role in behavior and psychiatric disorders. nih.gov Given the presence of both serotonin and glucose in these systems, the chemical conditions for the formation of this compound exist. However, its potential formation, concentration, and physiological relevance in vivo remain subjects for further investigation.

Enzymatic Metabolism and Degradation Mechanisms of this compound

The biotransformation of this compound, a synthetic sugar derivative of serotonin, involves several enzymatic pathways that influence its metabolic fate. researchgate.net While its spontaneous formation can occur under physiological conditions, its breakdown is primarily governed by enzymatic processes similar to those that metabolize its parent compound, serotonin. researchgate.net Key enzyme systems involved include monoamine oxidase and cytochrome P450.

Monoamine Oxidase (MAO)-Mediated Pathways

Monoamine oxidase (MAO) is a primary enzyme responsible for the oxidative deamination of monoamines, including serotonin and its derivatives. researchgate.net This mitochondrial-bound enzyme plays a crucial role in regulating the concentration of these neurotransmitters. semanticscholar.org

Studies utilizing rat brain monoamine oxidase have demonstrated that this compound is a substrate for this enzyme. However, its rate of metabolism is significantly slower when compared to that of serotonin. researchgate.net This suggests that the addition of the desoxyfructose moiety to the serotonin molecule alters its affinity for the active site of the MAO enzyme, resulting in a reduced turnover rate.

Table 1: Comparative Metabolism by Monoamine Oxidase (MAO)

| Compound | Relative Rate of Metabolism by Rat Brain MAO |

|---|---|

| Serotonin | Faster |

| This compound | Significantly Slower researchgate.net |

In non-human models, the metabolism of this compound via MAO can be inhibited by specific enzyme inhibitors. Research has shown that tranylcypromine, a known MAO inhibitor, effectively inhibits the oxidative deamination of this sugar derivative in rats. researchgate.net This finding confirms that the degradation of this compound is dependent on the catalytic activity of MAO and can be modulated by pharmacological agents that target this enzyme.

Cytochrome P450-Dependent Cleavage Systems

Evidence suggests the involvement of an enzymatic system in the cleavage of the Maillard-type sugar-amine bond in this compound, leading to the liberation of serotonin. researchgate.net This cleavage is not a result of simple chemical hydrolysis but is an active enzymatic process. The reaction is activated by NADPH and has an optimal pH of 7.4. researchgate.net

In vitro experiments using sheep liver microsomal preparations, which are rich in cytochrome P450 enzymes, have shown a linear correlation between the concentration of the enzyme and the rate of serotonin liberation from this compound. researchgate.net This indicates that a cytochrome P450-dependent system is likely responsible for this metabolic cleavage. Factors that interfere with this enzyme system could potentially affect the biotransformation of this compound. researchgate.net

Glucuronidation and Other Conjugation Pathways in Animal Models

While direct studies on the glucuronidation of this compound are not extensively documented, the metabolic pathways of its parent compound, serotonin, provide a probable model. Serotonin is known to undergo conjugation reactions, including glucuronidation, as a part of its phase II metabolism. nih.govmedchemexpress.comnih.gov

Serotonin has been identified as a highly selective substrate for the human UDP-glucuronosyltransferase (UGT) 1A6 isoform. nih.gov Studies in animal models have confirmed the presence of serotonin-glucuronide in the rat brain, where its concentration can be even higher than that of free serotonin. nih.gov This indicates that glucuronidation is a significant metabolic pathway for serotonin. Given the structural similarity, it is plausible that this compound or its metabolites could also be substrates for UGT enzymes, leading to the formation of glucuronide conjugates that facilitate their excretion. However, specific studies in animal models are required to confirm this hypothesis for this compound.

Stability and Degradation under Physiological Conditions

The formation of this compound, a Maillard-type compound, is expected to occur under physiological conditions. researchgate.net The stability of the core serotonin structure has been investigated, with serotonin hydrochloride showing stability at 36°C across a pH range of 5, 7, and 9. nih.gov However, free serotonin can be unstable. nih.gov The cleavage of this compound in vivo to slowly liberate serotonin suggests that while the compound can form, it is also subject to enzymatic degradation over time. researchgate.net The precise half-life and degradation products of this compound under various physiological conditions have not been fully elucidated and remain an area for further investigation.

Molecular and Cellular Mechanisms of Action in Experimental Models

Interactions with Microbial Pathogens

Desoxyfructo-serotonin has demonstrated notable interactions with Mycobacterium leprae, the causative agent of leprosy, in preclinical studies. These interactions encompass the inhibition of bacterial growth, interference with essential metabolic pathways, and modulation of the bacterium's ability to associate with host cells.

Inhibition of Mycobacterium leprae Proliferation In Vitro and in Murine Models

Experimental studies utilizing the mouse foot-pad model have been instrumental in evaluating the in vivo activity of this compound against M. leprae. Research has shown that DFS can suppress the multiplication of the bacillus in this model. nih.gov In one study, isolates from 25 clinically suspected Dapsone-resistant leprosy cases were tested. The results indicated that a significant number of these isolates were sensitive to DFS, suggesting a different mechanism of action compared to conventional therapies. nih.gov Specifically, out of 22 isolates tested against DFS, 16 were found to be sensitive, while 6 were resistant. nih.gov

Further investigations in murine models have also explored derivatives of DFS. For instance, a liposoluble derivative, DFS LS-II, was found to be more effective in suppressing the growth of M. leprae in the foot-pads of mice compared to other tested compounds. nih.gov

| Treatment Group | Number of Isolates Tested | Resistant | Sensitive |

| Dapsone | 22 | 8 | 14 |

| This compound (DFS) | 22 | 6 | 16 |

| Data derived from mouse foot-pad experiments on M. leprae isolates from clinically suspected Dapsone-resistant cases. nih.gov |

Competitive Inhibition of DOPA Uptake in Mycobacterium leprae

A key aspect of the anti-mycobacterial action of this compound appears to be its ability to interfere with the uptake of 3,4-dihydroxyphenylalanine (DOPA). It has been proposed that DOPA is an essential metabolite for the in vivo growth of M. leprae. researchgate.net In vitro studies have demonstrated that this compound inhibits the incorporation of radiolabeled DOPA ([3H]DOPA) into M. leprae. nih.govfmrindia.org This inhibition is believed to be competitive, suggesting that DFS competes with DOPA for the same uptake system within the bacterium. researchgate.net By blocking the utilization of this essential metabolite, this compound effectively hinders the viability and proliferation of M. leprae. researchgate.net

Modulation of Bacterial Association with Host Cells (e.g., Schwann Cells In Vitro)

The nerve damage characteristic of leprosy is linked to the interaction between M. leprae and Schwann cells. Research has shown that this compound can modulate this interaction. In in vitro studies using cultured Schwann cells, DFS significantly inhibited the association (attachment and/or uptake) of M. leprae with these host cells at an early time point (8 hours). nih.govnih.gov This effect was more pronounced than that observed with the conventional anti-leprosy drug rifampin. nih.govnih.gov

Interestingly, pretreating the bacteria, but not the Schwann cells, with DFS also resulted in a similar inhibition of association, indicating that the compound acts directly on the bacteria to modulate this interaction. nih.govnih.gov Furthermore, at a later time point (72 hours post-infection), the presence of DFS led to a 50% reduction in the number of internalized bacteria compared to untreated cultures. nih.govnih.gov This suggests that DFS not only hinders the initial attachment but also slows the entry of M. leprae into Schwann cells. nih.govnih.gov

| Condition | Time Point | Outcome |

| DFS Treatment | 8 hours | Significant inhibition of M. leprae association with Schwann cells |

| M. leprae Pre-treatment with DFS | 8 hours | Inhibition of association with Schwann cells |

| DFS Treatment | 72 hours | 50% reduction in internalized M. leprae in Schwann cells |

| Summary of in vitro effects of this compound on the interaction between M. leprae and Schwann cells. nih.govnih.gov |

Modulation of Host Biological Processes (Non-Human and In Vitro)

Beyond its direct effects on microbial pathogens, this compound has been observed to modulate certain host biological processes in non-human and in vitro experimental settings.

Enzymatic Target Interactions Beyond Monoamine Oxidases

While this compound is a derivative of the neurotransmitter serotonin (B10506), which is a substrate for monoamine oxidases, its enzymatic interactions extend to other targets.

In vitro tests have revealed that this compound can inhibit the enzyme L-DOPA-oxidase. researchgate.net This enzyme is involved in the oxidation of L-DOPA, a precursor in the biosynthesis of melanin. The inhibition of L-DOPA-oxidase represents another potential mechanism through which DFS may exert its biological effects, although the direct relevance of this inhibition to its anti-leprosy activity requires further elucidation.

Immunomodulatory Activities

This compound (DFS) has demonstrated notable immunomodulatory properties in various experimental models, particularly in the context of infectious diseases such as leprosy. Its activities appear to center on the enhancement of cellular immune responses, which are often compromised in such conditions.

Effects on Cellular Immune Responses (e.g., Lymphocyte-Macrophage Interactions)

Research indicates that this compound plays a significant role in augmenting cellular immunity by fostering more effective communication and interaction between key immune cells. In experimental settings involving leprosy, where immune suppression is a characteristic feature, DFS has been shown to enhance the interaction between lymphocytes and macrophages. ablesci.comilsl.br

In studies with peripheral blood lymphocytes from leprosy patients that have been sensitized with leprosy antigen, a typically low level of interaction (rosetting) with the patients' own macrophages is observed. The introduction of this compound into this environment has been found to greatly enhance this lymphocyte-macrophage interaction. ablesci.comilsl.br This suggests a restorative effect on the antigen presentation and recognition process, which is critical for mounting an effective T-cell response. nih.govfmrindia.org While serotonin itself is known to modulate macrophage function, including cytokine secretion and antigen presentation, DFS appears to directly facilitate the physical and functional coupling of these two cell types. ilsl.brilsl.brgoogle.com

| Experimental Model | Cell Types | Observed Effect of this compound | Reference |

| In-vitro (Leprosy) | Patient-derived peripheral blood lymphocytes and macrophages | Greatly enhances lymphocyte-macrophage interaction | ablesci.comilsl.br |

| In-vitro (Leprosy) | Macrophages | Modulates uptake of Mycobacterium leprae | fmrindia.org |

| In-vitro | Schwann Cells & M. leprae | Inhibits bacterial association (attachment/uptake) with Schwann cells | nih.gov |

Influence on Erythrocyte Rosetting Phenotypes

Erythrocyte rosetting is a phenomenon used to demonstrate the presence of certain receptors on immune cells like macrophages. In lepromatous leprosy (LL), infection with Mycobacterium leprae has been shown to cause a marked reduction in the ability of macrophages to form rosettes with antibody-coated erythrocytes. ablesci.comilsl.br

Experimental in vitro tests have demonstrated that this compound can counteract this effect. In the presence of DFS, the reduction in erythrocyte rosetting on macrophages from leprosy patients is not observed. ablesci.comilsl.br This finding suggests that DFS may interfere with the mechanisms that M. leprae employs to alter the macrophage cell surface and evade the immune response, thereby preserving a key cellular function. ilsl.br

Interactions with Serotonergic System Components

This compound, as a derivative of serotonin, naturally interacts with components of the serotonergic system. Its effects are particularly noted at the level of serotonin transport and in processes influenced by platelet serotonin levels.

Effects on Serotonin Uptake Sites

Studies have shown that platelets from patients with leprosy exhibit a diminished capacity for serotonin uptake, a defect potentially linked to structural changes in the platelet membrane. nih.govilsl.br this compound has been investigated as a modulator of this process.

In vitro experiments using radiolabeled DFS have revealed that the compound interacts with the serotonin (5-HT) uptake site on human platelets. nih.gov This interaction is significant enough to effectively inhibit the uptake of serotonin itself. nih.gov However, the research also indicates that the actual entry or transport of the this compound molecule into the platelet cytoplasm is negligible. nih.gov This suggests that DFS acts as a competitive antagonist at the serotonin transporter (SERT), occupying the site without being translocated.

In clinical contexts where serotonin uptake is pathologically low, such as in severe cases of leprosy, the addition of this compound has been shown to increase the uptake of serotonin by platelets. nih.govresearchgate.net This seemingly paradoxical effect may be explained by DFS's ability to modulate the transporter or the platelet membrane environment, thereby correcting the functional deficit. ilsl.br

| System | Compound | Key Finding | Reference |

| Washed Human Platelets | This compound | Interacts with the 5-HT uptake site, inhibiting serotonin uptake. | nih.gov |

| Washed Human Platelets | This compound | Entry of DFS into platelet cytoplasm is negligible. | nih.gov |

| Platelets from Leprosy Patients | This compound | Increased the pathologically low uptake of serotonin in severe cases. | nih.govresearchgate.net |

Impact on Platelet Aggregation in Experimental Assays

Direct experimental data on the impact of this compound on platelet aggregation is limited. However, its mechanism of action can be inferred from its known interaction with the serotonin uptake transporter and the established role of serotonin in platelet function.

Serotonin itself is considered a weak platelet agonist, but it significantly enhances platelet aggregation induced by other agonists like ADP. nih.govplos.org This enhancement is mediated through platelet serotonin receptors, such as the 5-HT2A receptor. plos.orgnih.gov The concentration of serotonin available to these receptors is regulated by the serotonin transporter (SERT), which removes serotonin from the vicinity. nih.gov

Selective serotonin reuptake inhibitors (SSRIs) have been shown to inhibit platelet activation by blocking SERT, thereby depleting platelet serotonin stores over time and reducing the amount of serotonin that can be released to amplify aggregation. nih.govjournalagent.com Since this compound interacts with the serotonin uptake site, it is plausible that it modulates platelet aggregation by altering local serotonin concentrations, which in turn affects serotonin-enhanced aggregation responses. A patent for novel derivatives of DFS mentions activity related to platelet aggregation induced by serotonin, further suggesting a link. google.com

Stress Response Pathways in Animal Models

This compound has demonstrated significant anti-stress activity in animal models, specifically in the context of stress-induced gastric ulceration. ablesci.comilsl.br The formation of gastric ulcers under stress is a complex process involving both physiological and neurological pathways, where the serotonergic system plays a modulatory role. semanticscholar.orgplos.org

In experiments using a restraint-induced stress model in rats, administration of this compound led to a substantial reduction in the incidence and severity of gastric ulcers. ablesci.comilsl.br This protective effect points to an influence on the central and peripheral mechanisms that govern the body's response to stress. Other serotonergic agents, such as certain antidepressants, have also shown protective effects in similar stress ulcer models, including water-immersion and pyloric ligation models. plos.orgnih.gov

Radiation-Protective Properties in Experimental Systems

The investigation into the radioprotective potential of this compound in experimental systems is an emerging area of research, largely propelled by the established radioprotective effects of its parent compound, serotonin. While direct and extensive experimental data on this compound's efficacy in mitigating radiation damage is limited, a theoretical framework for its potential mechanisms can be constructed based on the known biological activities of serotonin and the structural and chemical characteristics of this compound itself.

The radioprotective effects of biogenic amines like serotonin are well-documented and are thought to be multifactorial. oup.com One of the primary mechanisms is the induction of a state of temporary, localized hypoxia in tissues. oup.comtandfonline.com By causing vasoconstriction, serotonin reduces the oxygen tension in radiosensitive tissues. This is significant because the damaging effects of ionizing radiation are amplified in the presence of oxygen, a phenomenon known as the "oxygen effect". nih.gov By reducing oxygen availability, serotonin can decrease the formation of cytotoxic free radicals produced during the radiolysis of water, thereby protecting cells from oxidative damage. nih.gov

Furthermore, serotonin has been shown to possess antioxidant properties and can contribute to the chemical repair of DNA radicals by donating a hydrogen atom. nih.gov Studies have indicated a correlation between the levels of endogenous serotonin and the radioresistance of cells. osti.gov When administered before radiation exposure, serotonin has demonstrated a significant protective effect, increasing the survival rates of irradiated animals. tandfonline.com In some experimental models, the radioprotective effect of serotonin was found to be comparable to that of aminothiols like cystamine. oup.com

This compound, as a derivative of serotonin, is hypothesized to share some of these protective attributes. The conjugation of serotonin with a fructose (B13574) moiety may influence its pharmacokinetic and pharmacodynamic properties, potentially altering its distribution, metabolism, and interaction with cellular targets. Research indicates that this compound is metabolized more slowly than serotonin by monoamine oxidase (MAO). researchgate.net This slower metabolism could lead to a more sustained elevation of the compound in tissues, potentially prolonging its radioprotective window.

The potential molecular and cellular mechanisms of this compound's radioprotective action are likely to involve a combination of the pathways established for serotonin, possibly modulated by the attached fructose molecule. These can be summarized as follows:

Induction of Hypoxia: By retaining the vasoactive properties of serotonin, this compound may induce transient hypoxia in healthy tissues, thereby reducing the oxygen-dependent enhancement of radiation damage.

Antioxidant Activity: The inherent antioxidant capacity of the serotonin structure is expected to be preserved in this compound, allowing it to scavenge free radicals generated by ionizing radiation.

Modulation of DNA Repair Pathways: While not directly demonstrated, it is plausible that, like its parent compound, this compound could influence cellular signaling pathways involved in DNA damage response and repair.

Further research utilizing various experimental models is necessary to validate these proposed mechanisms and to fully characterize the radioprotective profile of this compound. In vitro studies using cell lines could elucidate its direct effects on cell survival, DNA damage, and oxidative stress following irradiation. In vivo models, such as irradiated rodents, would be crucial for assessing its systemic radioprotective efficacy, including its effects on hematopoietic and gastrointestinal systems, which are highly sensitive to radiation. researchgate.net

Interactive Data Table: Potential Radiation-Protective Mechanisms of this compound

| Mechanism | Putative Role of this compound | Supporting Evidence (from Serotonin and general radioprotection studies) |

| Induction of Hypoxia | Potential vasoconstrictive effects leading to reduced oxygen tension in tissues. | Serotonin is known to be a potent vasoconstrictor, and this action is a key mechanism of its radioprotective effect. oup.comtandfonline.com |

| Antioxidant Properties | Direct scavenging of free radicals generated by ionizing radiation. | Serotonin possesses antioxidant capabilities and can chemically repair DNA radicals. nih.gov |

| Slower Metabolism | The fructose moiety leads to slower degradation by monoamine oxidase (MAO). researchgate.net | This could result in a more sustained protective effect compared to serotonin alone. |

| Enhanced Stability | The sugar derivative form provides greater stability in aqueous solutions. researchgate.net | This may improve bioavailability and delivery to target tissues. |

Analytical Methodologies for Desoxyfructo Serotonin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the study of Desoxyfructo-serotonin, enabling its separation from complex mixtures, including reaction precursors and other Maillard reaction products (MRPs). longdom.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related MRPs. longdom.orgnih.gov Its high resolution and sensitivity are ideal for separating the polar, non-volatile components characteristic of Maillard reaction mixtures. longdom.org When coupled with detectors like UV-Vis, fluorescence, or mass spectrometry (LC-MS), HPLC allows for both quantification and preliminary identification of the target compound. longdom.orgnih.govnih.gov

In a typical application, a reversed-phase column (e.g., C18) is used with a gradient elution mobile phase, often consisting of an aqueous solvent and an organic modifier like acetonitrile, with an acid such as formic acid to improve peak shape. acs.org This setup effectively separates this compound from its more polar precursors, serotonin (B10506) and fructose (B13574)/glucose. nih.gov

Table 1: Example HPLC Parameters for Analysis of Maillard Reaction Products

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Effectively separates compounds based on hydrophobicity; suitable for serotonin and its derivatives. |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Gradient elution allows for separation of compounds with a wide range of polarities. Formic acid aids in protonation and improves peak symmetry. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale separations, balancing analysis time and resolution. longdom.org |

| Detection | UV-Vis (280 nm) or Fluorescence (Ex: 285 nm, Em: 345 nm) | Serotonin and its derivatives contain an indole (B1671886) ring that absorbs UV light and fluoresces, allowing for sensitive and selective detection. |

| Coupled Technique | Mass Spectrometry (MS) | Provides molecular weight information, aiding in the definitive identification of this compound and other reaction products. umsu.ac.ir |

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of this compound synthesis. nih.govbeilstein-journals.orgrsc.org It allows researchers to quickly assess the consumption of starting materials (serotonin and a fructose source) and the formation of the product. beilstein-journals.orgrsc.org The reaction progress is visualized by spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it in a suitable solvent system. nih.govbeilstein-journals.org

The separation is based on the differential partitioning of compounds between the stationary phase and the mobile phase. nih.gov For instance, in a moderately polar solvent system, the newly formed, more polar this compound will have a lower retardation factor (Rf) value compared to the less polar serotonin precursor. nih.gov Visualization under UV light or with specific staining agents can confirm the presence of new spots corresponding to the product. beilstein-journals.org

Table 2: Representative TLC Data for Synthesis of a Fructose-Amine Adduct

| Compound | Rf Value | Visualization Method |

|---|---|---|

| Serotonin (Starting Material) | 0.70 | UV (254 nm), Ninhydrin Stain |

| This compound (Product) | 0.15 | UV (254 nm), Browning on heating |

Note: Rf values are illustrative and depend on the specific TLC plate and solvent system used, such as 1:1 1-propanol:water on a silica plate. nih.gov

Isotopic Labeling Approaches for Metabolic Tracing

Isotopic labeling is a powerful technique for tracing the metabolic fate and biodistribution of this compound. nih.govnih.gov By incorporating stable or radioactive isotopes into the molecule, researchers can track its journey through a biological system with high sensitivity and specificity. nih.govuef.fi

To produce a labeled version of this compound, the synthesis can be performed using precursors containing a radioactive isotope, most commonly Carbon-14 (¹⁴C). frontiersin.org The choice of which precursor to label—the glucose or the serotonin—depends on the specific metabolic question being investigated.

¹⁴C-Glucose: Labeling the glucose moiety allows researchers to track the fate of the sugar portion of the adduct. This is useful for studying how the fructose part is metabolized, potentially through pathways like glycolysis after being cleaved from the serotonin.

¹⁴C-Serotonin: Using ¹⁴C-Serotonin as the precursor labels the indole portion of the molecule. nih.govthebloodproject.com This approach is ideal for tracking the distribution and excretion of the core serotonin structure and determining if it remains intact or is metabolized via pathways like oxidation or conjugation. nih.govthebloodproject.com

The resulting radiolabeled this compound can be detected and quantified using methods like liquid scintillation counting or autoradiography. frontiersin.orgsnmjournals.org

Biodistribution studies in animal models are essential for understanding the pharmacokinetic profile of this compound. frontiersin.orgsnmjournals.org After administering the radiolabeled compound (e.g., ¹⁴C-Desoxyfructo-serotonin) to an animal, radioactivity levels are measured in various tissues and fluids (e.g., brain, liver, kidneys, blood, urine) at different time points. frontiersin.orgnih.gov This data reveals where the compound accumulates, how quickly it is distributed, and its routes of elimination. frontiersin.org For example, detecting radioactivity in the brain would suggest the compound can cross the blood-brain barrier. snmjournals.org

Table 3: Hypothetical Biodistribution of ¹⁴C-Desoxyfructo-serotonin in a Rat Model

| Organ/Tissue | % Injected Dose per Gram at 1 hour | % Injected Dose per Gram at 24 hours |

|---|---|---|

| Blood | 2.5 | 0.1 |

| Liver | 5.8 | 0.9 |

| Kidney | 7.2 | 1.5 |

| Brain | 0.3 | 0.05 |

| Urine (cumulative) | 45.0% | 85.0% |

Note: This data is illustrative and represents a potential outcome where the compound is rapidly distributed and cleared primarily through the kidneys.

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound and any intermediates formed during its synthesis. researchgate.netrsc.org A combination of techniques provides a comprehensive structural picture. nih.govfrontiersin.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound. nih.govumsu.ac.ir The detection of a molecular ion peak corresponding to the exact mass of this compound (C₁₆H₂₂N₂O₆, Molar Mass: 338.36 g/mol ) confirms the successful condensation of the serotonin and fructose moieties. umsu.ac.irwikipedia.org Tandem MS (MS/MS) can further provide fragmentation patterns that help verify the structure. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) provides the most detailed structural information. frontiersin.orgnih.gov ¹H NMR shows the number and environment of all hydrogen atoms, while ¹³C NMR does the same for carbon atoms. nih.gov Specific chemical shifts and coupling patterns can confirm the formation of the C-N bond, the presence of the ketone group at the C-2 position of the fructose unit, and the integrity of the serotonin and sugar ring structures. nih.govbeilstein-journals.orgfrontiersin.org 2D NMR techniques like COSY and HMBC can establish the connectivity between different parts of the molecule. frontiersin.orgoup.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. researchgate.net The synthesis of this compound would be indicated by the appearance of a strong carbonyl (C=O) stretch from the newly formed ketone group and the retention of O-H and N-H stretching bands.

Table 4: Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Observation for this compound |

|---|---|

| Mass Spectrometry (ESI+) | Molecular ion [M+H]⁺ at m/z 339.15 |

| ¹³C NMR (in D₂O) | Signal around ~210 ppm (ketone C=O); Signals in the 60-80 ppm range (sugar polyol carbons); Signals >100 ppm (indole ring carbons). |

| ¹H NMR (in D₂O) | Complex signals in the 3.5-4.5 ppm range (sugar protons); Signals for ethyl chain (~3.0-3.5 ppm); Aromatic signals for indole ring (~6.8-7.5 ppm). |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3300 cm⁻¹); N-H stretch (~3400 cm⁻¹); Strong C=O stretch (~1715 cm⁻¹); Aromatic C=C stretches (~1600 cm⁻¹). |

Future Directions and Theoretical Perspectives in Desoxyfructo Serotonin Research

Elucidation of Novel Biological Activities and Targets

The confirmed anti-leprosy activity of Desoxyfructo-serotonin marks the beginning of understanding its pharmacological potential. nih.govleprosy-information.org Future research should aim to broaden this scope by investigating other potential therapeutic areas, guided by the known functions of its parent molecules, serotonin (B10506) and other Amadori products.

Serotonin is a critical regulator of mood, sleep, appetite, and cardiovascular function. mdpi.comcaldic.comverywellmind.com It is plausible that DFS, as a stable derivative, could modulate the serotonergic system. Research indicates that DFS is metabolized more slowly by monoamine oxidase (MAO), the primary enzyme that breaks down serotonin, which suggests it could have a more sustained effect. researchgate.net This opens the door to exploring DFS and its derivatives as potential long-acting modulators for conditions where serotonin signaling is dysregulated. caldic.com Furthermore, some serotonin analogs have been investigated for their effects on cancer cell growth, presenting another potential, though highly speculative, avenue for inquiry. researchgate.net

Amadori products, the class of compounds to which DFS belongs, are extensively studied in the context of diabetes and aging. nih.govresearchgate.netaginganddisease.org They are known to contribute to the formation of Advanced Glycation End-products (AGEs), which are implicated in diabetic complications. nih.govtandfonline.com Investigating the role of DFS in these pathways is a critical future direction. It is important to determine whether DFS is simply a marker, like other fructosamines, or an active participant in the pathology of glycation-related diseases. researchgate.netaginganddisease.org Its ability to interfere with platelet function has also been noted, warranting deeper investigation into its effects on hemostasis. thieme-connect.com

Table 1: Potential Biological Activities and Targets for Future DFS Research

| Biological Activity | Potential Molecular Target(s) | Rationale for Investigation |

|---|---|---|

| Neuromodulation | Serotonin Receptors (e.g., 5-HT1A, 5-HT2C), Monoamine Oxidase (MAO) | DFS is a stable serotonin derivative and is metabolized more slowly by MAO, suggesting potential for sustained serotonergic effects. caldic.comresearchgate.net |

| Antimicrobial | Mycobacterium leprae enzymes/pathways | Confirmed leprostatic activity invites screening against other mycobacteria or pathogens. nih.govwikipedia.org |

| Cardiovascular Effects | Platelet receptors, Endothelial pathways | Preliminary evidence suggests interference with platelet function; parent molecule serotonin has known vascular effects. mdpi.comthieme-connect.com |

| Metabolic Regulation | AGE receptors (RAGE), Glycation-related enzymes | As an Amadori product, DFS may play a role in the pathophysiology of diabetic complications and aging. nih.govresearchgate.netaginganddisease.org |

| Antioxidant Activity | Reactive Oxygen Species (ROS) | Other Amadori products, such as Nα-(1-deoxy-D-fructos-1-yl)-L-arginine found in aged garlic, exhibit antioxidant properties. nih.gov |

Exploration of Structure-Activity Relationships for Advanced Derivatives

The chemical structure of this compound—a sugar moiety attached to a neurotransmitter—offers rich territory for synthetic modification to enhance or alter its biological activity. A systematic exploration of its structure-activity relationships (SAR) is a logical next step for translating the initial discovery into advanced therapeutic leads.

Future synthetic efforts could focus on two main domains of the molecule:

The Deoxyfructose Moiety: Modifications to the carbohydrate part of DFS could influence its stability, solubility, and interaction with enzymes that recognize or degrade Amadori products, such as amadoriases. nih.govnih.gov Altering the hydroxyl groups could change the molecule's polarity and ability to cross biological membranes, including the blood-brain barrier.

The Serotonin Moiety: Changes to the indole (B1671886) ring or the ethylamine (B1201723) side chain of the serotonin portion would likely alter the molecule's affinity for serotonin receptors and transporters. caldic.com Such modifications have been used extensively in the development of psychiatric drugs. verywellmind.com Synthesizing a library of these derivatives would allow for screening against a panel of serotonergic targets to identify compounds with novel selectivity profiles.

The synthesis of such derivatives is feasible using established chemical methods, such as the refluxing method that combines an amino acid (or amine) and a sugar in an organic solvent. mdpi.comniscpr.res.in The development of advanced derivatives, such as those incorporating different sugars or modified indole rings, could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Table 2: Theoretical Framework for DFS Derivative Synthesis and SAR Studies

| Structural Modification | Rationale | Predicted Outcome |

|---|---|---|

| Modify Sugar Moiety | Alter interaction with glycation-related enzymes (e.g., amadoriases). nih.gov | Change in metabolic stability and half-life. |

| Alter Serotonin's Indole Ring | Modify binding affinity/selectivity for serotonin receptor subtypes. caldic.com | Creation of receptor-specific agonists or antagonists. |

| Change Ethylamine Linker | Affect molecular flexibility and interaction with binding pockets. | Optimization of binding kinetics and potency. |

| Introduce Fluorine Atoms | Enhance metabolic stability and membrane permeability (a common strategy in medicinal chemistry). | Improved bioavailability and potential for CNS penetration. google.com |

Investigation of Physiological Roles beyond Pathological Contexts

While the anti-leprosy effect of this compound is a key finding, its discovery as a naturally occurring human metabolite originating from dietary tryptophan suggests it may have a physiological role in healthy individuals. nih.govleprosy-information.org Understanding this role is crucial for a complete picture of its biology.

One hypothesis is that DFS serves as a biological reservoir or buffer for serotonin. The non-enzymatic formation of DFS from glucose and serotonin links the availability of a key neurotransmitter to the body's primary energy source. researchgate.netgoogle.com In states of high glucose, more serotonin might be converted to DFS, which is then metabolized more slowly than serotonin itself. researchgate.net This could represent a homeostatic mechanism to modulate serotonergic tone in response to metabolic status. An enzyme system capable of cleaving DFS to release serotonin has been suggested to exist, which would support this role as a storage form. thieme-connect.com

Furthermore, Amadori products are not merely inert byproducts; they can possess their own biological activities. nih.govtandfonline.com DFS could act as a signaling molecule in its own right, interacting with receptors or pathways distinct from those of serotonin. Its formation reduces the concentration of free serotonin, which in itself is a form of regulation. Investigating whether DFS levels fluctuate with diet, circadian rhythms, or stress could provide clues to its natural function. It has been considered a potential "physiological protecting agent," a concept that merits deeper exploration beyond the context of leprosy. nih.govleprosy-information.org

Development of Advanced Methodologies for Detection and Analysis in Complex Biological Matrices

To explore the theoretical roles of this compound, robust and sensitive analytical methods are required. The biosynthesis of DFS in humans has been demonstrated using a combination of high-performance liquid chromatography (HPLC), spectrofluorometry, and mass spectrometry (MS). nih.gov These techniques form the foundation for future analytical development.

The primary challenge lies in accurately quantifying the low concentrations of DFS in complex biological samples like blood, cerebrospinal fluid, and tissue homogenates. natureblink.com Future advancements should focus on:

High-Sensitivity Mass Spectrometry: Developing targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays will be essential. This technique offers high selectivity and sensitivity, allowing for precise quantification of DFS and its potential metabolites. mdpi.comamegroups.org The use of stable isotope-labeled internal standards, such as ¹³C-labeled DFS, would further improve accuracy. medchemexpress.com

Immunoassays: The development of specific monoclonal antibodies against the DFS structure could enable the creation of high-throughput enzyme-linked immunosorbent assays (ELISAs). This would be invaluable for large-scale clinical or epidemiological studies examining the link between DFS levels and various physiological or pathological states.

Genetically Encoded Sensors: A more ambitious goal would be the development of genetically encoded fluorescent sensors for DFS, similar to those created for serotonin. nih.gov Such tools would permit real-time imaging of DFS dynamics in living cells and potentially in the brains of behaving animals, offering unparalleled spatiotemporal resolution.

Table 3: Comparison of Current and Future Analytical Methods for DFS

| Method | Principle | Current Status / Future Goal | Advantages | Limitations |

|---|---|---|---|---|

| HPLC with Fluorometry | Chromatographic separation followed by detection of native fluorescence. | Used for initial demonstration of DFS biosynthesis. nih.gov | Good sensitivity for fluorescent compounds. | Limited structural confirmation; co-eluting compounds can interfere. |

| LC-MS/MS | Chromatographic separation coupled with mass-based detection and fragmentation. | The gold standard for quantitative analysis of small molecules. amegroups.org | High sensitivity, high specificity, structural confirmation. | Requires sophisticated instrumentation. |

| Immunoassay (ELISA) | Antibody-based detection of the target molecule. | Future goal: requires development of specific anti-DFS antibodies. | High throughput, cost-effective for large sample numbers. | Potential for cross-reactivity; provides less precise quantification than MS. |

| Genetically Encoded Sensors | Engineered proteins that fluoresce upon binding to the target molecule. | Future goal: a highly advanced tool for in vivo imaging. nih.gov | Real-time detection in living systems. | Technically challenging to develop and implement. |

Integrative Omics Approaches for Comprehensive Mechanistic Understanding

To fully unravel the mechanisms of this compound action, a systems-level approach is necessary. Integrative "omics" technologies can provide a comprehensive, unbiased view of the molecular changes induced by DFS, moving beyond single-target hypotheses. nih.gov

A multi-omics strategy could involve several layers of investigation:

Metabolomics: By analyzing the global metabolic profile of cells or organisms exposed to DFS, researchers can identify pathways that are significantly altered. This could reveal, for example, if DFS impacts energy metabolism, lipid signaling, or other amino acid pathways. nih.govtandfonline.com

Proteomics: This can be used to identify proteins that physically interact with or are modified by DFS. Given that DFS is a glycation product, a key proteomics goal would be to identify specific proteins that are glycated by DFS in vivo, a process that could alter their function. nih.gov

Transcriptomics (RNA-Seq): This approach measures changes in gene expression in response to DFS. It can reveal which signaling pathways and cellular processes are activated or suppressed by the compound, offering clues to its mechanism of action and potential downstream effects.

Metabolomics-Informed Genomics: Following the strategy used to study SSRI response, researchers could measure DFS levels in a large population and perform a genome-wide association study (GWAS) to identify genetic variants associated with high or low levels of the compound. nih.gov This could uncover previously unknown enzymes or transporters involved in DFS synthesis, degradation, or transport.

By integrating data from these different omics levels, a holistic model of DFS's biological role can be constructed, paving the way for a new era of research into this unique metabolite.

Q & A

Q. How can pharmacokinetic models for this compound be optimized to account for species-specific metabolic differences?

- Methodological Answer : Develop compartmental models using species-specific pharmacokinetic data (e.g., clearance rates, volume of distribution). Validate models via in vivo studies in multiple species and refine parameters using Bayesian inference. Publish raw datasets and code for transparency .

Methodological Frameworks and Best Practices

- Literature Review : Use Boolean search strategies (e.g., "this compound AND synthesis NOT commercial") to aggregate primary sources. Prioritize peer-reviewed journals over preprint repositories .

- Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For human studies, obtain IRB approval and document participant selection criteria rigorously .

- Data Analysis : Report uncertainties (e.g., confidence intervals, p-values) and use open-source tools (e.g., R, Python) for reproducibility. Archive raw data in FAIR-compliant repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.